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Compound of Interest

Compound Name: (Benzyloxy)(methyl)amine

CAS No.: 22513-22-0

Cat. No.: B2616313
- J
Introduction

(Benzyloxy)(methyl)amine, also known as N-methyl-O-benzylhydroxylamine, is a versatile
synthetic intermediate of significant interest to researchers in medicinal chemistry and drug
development. Its structure, featuring a benzyloxy group attached to a methylated nitrogen,
presents a unique combination of functionalities that can be leveraged in the synthesis of more
complex molecules. Accurate structural elucidation and purity assessment are paramount for its
effective use, making a thorough understanding of its spectroscopic properties essential.

This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data for (Benzyloxy)(methyl)amine. In the
absence of publicly available experimental spectra for this specific compound, this document
leverages established spectroscopic principles and data from structurally analogous
compounds to provide a robust, predictive guide for its characterization. This approach not only
offers a valuable reference for researchers working with (Benzyloxy)(methyl)amine but also
serves as an educational tool for interpreting the spectra of related N-alkoxyamines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic
molecules. The predicted *H and 3C NMR spectra of (Benzyloxy)(methyl)amine are detailed
below, with assignments based on the analysis of similar structures and established chemical
shift theory.
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Predicted *H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the
benzyl group, the benzylic methylene protons, and the N-methyl protons.

Table 1: Predicted *H NMR Chemical Shifts for (Benzyloxy)(methyl)amine
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Chemical Shift

Multiplicity
(3, ppm)

Integration

Assignment

Causality of
Chemical Shift

~7.30-7.45 Multiplet

5H

Aromatic (CeHs)

The protons on
the phenyl ring
are in a complex
electronic
environment,
leading to a
multiplet in the
typical aromatic

region.

~4.70 Singlet

2H

Benzylic (O-CH2-
Ph)

The methylene
protons are
adjacent to an
oxygen atom and
a phenyl ring,
causing a
significant
downfield shift.
The singlet
nature arises
from the absence
of adjacent

protons.

~2.65 Singlet

3H

N-Methyl (N-
CHs)

The methyl
protons are
attached to a
nitrogen atom,
which is less
electronegative
than oxygen,
resulting in a
more upfield
chemical shift
compared to the

benzylic protons.
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The signal is a
singlet due to the
lack of adjacent

protons.

(Variable) Broad Singlet 1H

N-H

In many amine
spectra, the N-H
proton signal can
be broad and its
chemical shift
can vary
depending on
solvent and
concentration
due to hydrogen
bonding and
exchange. In
some cases, it
may not be

observed.

Predicted **C NMR Data

The carbon NMR spectrum will provide information on all the unique carbon environments

within the molecule.

Table 2: Predicted 13C NMR Chemical Shifts for (Benzyloxy)(methyl)amine
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Chemical Shift (6, ppm) Assignment Rationale for Assignment

The ipso-carbon of the phenyl

ring attached to the benzylic
~138 Quaternary Aromatic (C) group is expected at the

downfield end of the aromatic

region.

The ortho- and para-carbons
~128.5 Aromatic (CH) of the phenyl ring are expected

to have similar chemical shifts.

) The meta-carbons of the
~128.0 Aromatic (CH) )
phenyl ring.

The benzylic carbon is
attached to an oxygen atom,
) causing a significant downfield
~77 Benzylic (O-CHz) o )
shift into the range typical for
carbons bonded to

electronegative atoms.

The N-methyl carbon is
~ 40 N-Methyl (N-CHs) expected in the typical

aliphatic region for amines.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data
interpretation.

Methodology:

o Sample Preparation: Dissolve approximately 10-20 mg of (Benzyloxy)(methyl)amine in 0.6-
0.7 mL of a suitable deuterated solvent (e.g., CDCls, DMSO-ds). Tetramethylsilane (TMS) is
typically used as an internal standard (O ppm).

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended
for better signal dispersion, particularly for the aromatic region in the *H NMR spectrum.
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e 'H NMR Acquisition:

(¢]

A standard single-pulse experiment is generally sufficient.

[¢]

Typical spectral width: -1 to 10 ppm.

[¢]

Number of scans: 8-16, depending on the sample concentration.

[e]

A relaxation delay of 1-2 seconds is appropriate.

e 13C NMR Acquisition:

[¢]

A proton-decoupled experiment (e.g., zgpg30) is used to obtain singlets for all carbon
signals.

[¢]

Typical spectral width: 0 to 200 ppm.

[¢]

A larger number of scans (e.g., 1024 or more) is required due to the lower natural
abundance of 13C.

[e]

A relaxation delay of 2-5 seconds is recommended.

Data Acquisition

(Acquire 13C Spectrurn) Data Processing
[ A

I Fourier Transform, Integration &
Phase & Baseline Correction Peak Picking

Place in
NMR Spectrometer Acquire 'H Spectrum

‘ Sample Preparation

Dissolve Sample
in Deuterated Solvent

Transfer to
NMR Tube

Click to download full resolution via product page

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy
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IR spectroscopy is a valuable technique for identifying the functional groups present in a
molecule. The IR spectrum of (Benzyloxy)(methyl)amine will be characterized by absorptions
corresponding to C-H, C=C, C-0O, and C-N bonds.

Table 3: Predicted Major IR Absorption Bands for (Benzyloxy)(methyl)amine

Wavenumber . . . .
Intensity Assignment Vibrational Mode

(cm™)
3030 - 3100 Medium Aromatic C-H Stretching

) Aliphatic C-H (CH: )
2850 - 2960 Medium Stretching

and CHs)

~ 3300-3500 Weak-Medium, Broad N-H Stretching
~ 1600, 1495, 1450 Medium-Weak Aromatic C=C Stretching
1000 - 1100 Strong C-0 Stretching
1150 - 1250 Medium C-N Stretching
690 - 770 Strong Aromatic C-H Out-of-plane Bending

Expert Interpretation: The presence of a broad N-H stretch around 3300-3500 cm~* would
confirm the secondary amine nature of the compound[1]. The strong C-O stretch is a key
indicator of the benzyloxy group. The aromatic C-H and C=C stretching bands confirm the
presence of the phenyl ring.

Experimental Protocol for IR Spectroscopy

Methodology (Attenuated Total Reflectance - ATR):

¢ Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. A
background spectrum of the empty crystal should be recorded.

o Sample Application: Place a small drop of liquid (Benzyloxy)(methyl)amine directly onto the
ATR crystal.
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o Data Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution
of 4 cm~1,

o Data Processing: The resulting spectrum is typically presented in terms of transmittance or
absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which is invaluable for confirming its identity.

Table 4: Predicted Mass Spectrometry Fragmentation for (Benzyloxy)(methyl)amine

Proposed
miz Formula Comments
Fragment lon

137 [M]* [CsH11NOJ* Molecular lon

Tropylium ion, formed
by cleavage of the O-
CHz bond and
rearrangement. This is
91 [C7H7]* [C7H7]*
a very common and
stable fragment for
benzyl-containing

compounds.

Formed by cleavage
of the O-CHz bond

46 [CH3NHO]J* [CH4NOJ* with charge retention
on the nitrogen-

containing fragment.

Loss of the
106 [M - CHsNH]* [C7HeO]* _ _
methylamine radical.

Expert Mechanistic Insight: The most prominent fragmentation pathway for (Benzyloxy)
(methyl)amine under electron ionization (El) is expected to be the cleavage of the benzylic C-
O bond. This is due to the high stability of the resulting benzyl cation, which rearranges to the
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even more stable tropylium ion (m/z 91). This peak is often the base peak in the mass spectra
of benzyl ethers and related compounds.

4 Major Fragmentation Pathway )
(Benzyloxy)(methyl)amineq i Tropylium Ion
[M]* a-cleavage (CrHT*
m/z = 137 m/z =91
- J

a-cleavage Minor Fragmentation Pathway
[CH3NHO]J
m/z = 46

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for (Benzyloxy)(methyl)amine in MS.

Experimental Protocol for Mass Spectrometry

Methodology (Electron lonization - EIl):

o Sample Introduction: The sample can be introduced via direct infusion using a syringe pump
or via a gas chromatograph (GC-MS) for volatile compounds.

« lonization: Electron ionization (El) at a standard energy of 70 eV is typically used.

e Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate
the ions based on their mass-to-charge ratio.

o Detection: The detector records the abundance of each ion.

o Data Analysis: The resulting mass spectrum plots the relative abundance of ions against
their m/z values.

Conclusion
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This technical guide provides a comprehensive, albeit predictive, overview of the key
spectroscopic data for (Benzyloxy)(methyl)amine. The detailed analysis of the expected
NMR, IR, and MS spectra, grounded in fundamental principles and comparison with analogous
structures, offers a solid framework for researchers to characterize this important chemical
intermediate. The provided experimental protocols outline the standard methodologies for
acquiring high-quality data, ensuring that scientists in drug development and other research
fields can confidently verify the structure and purity of their materials. As with any predictive
guide, it is imperative to confirm these findings with experimental data whenever possible.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2616313#spectroscopic-data-for-benzyloxy-methyl-
amine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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